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A comprehensive analysis of experimental data reveals that the modified CAP1-6D peptide is a

more potent activator of the immune system compared to its native counterpart, the CAP1

peptide. This enhanced immunogenicity is attributed to a single amino acid substitution that

overcomes immune tolerance, leading to a more robust T-cell response. This guide provides a

detailed comparison of the two peptides, supported by experimental data and methodologies,

for researchers and drug development professionals.

The native carcinoembryonic antigen (CEA) is a self-protein that is overexpressed in many

cancers, including pancreatic cancer.[1] As a "self" antigen, the immune system is generally

tolerant to CEA and its derived peptides, like CAP1, making them poorly immunogenic.[1][2][3]

To break this tolerance and develop an effective cancer vaccine, a modified version of the

CAP1 peptide, named CAP1-6D, was created.[1] CAP1-6D is an altered peptide ligand with an

asparagine to aspartic acid substitution, designed to enhance its binding to the HLA-A2

molecule, a common human leukocyte antigen.[1]

A randomized, pilot phase I clinical trial in patients with pancreatic adenocarcinoma provides

direct comparative data on the immunogenicity of CAP1-6D versus the native CAP1 peptide.[1]

[2][3] The study evaluated a vaccine (CEA-vac) containing the CAP1-6D peptide and found that

it could induce a significantly stronger cytotoxic T-lymphocyte (CTL) response against both the

modified peptide and, importantly, the native peptide found on tumor cells.
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The clinical trial data clearly illustrates the superior immunogenic profile of the CAP1-6D
peptide. The primary measure of immunogenicity was the T-cell response, quantified by an

IFN-γ ELISPOT assay, which measures the number of IFN-γ secreting T-cells, indicating a

cellular immune response.

Parameter
10 µg CAP1-6D
(Arm A)

100 µg CAP1-6D
(Arm B)

1000 µg CAP1-6D
(Arm C)

Mean Peak T-cell

Response to CAP1-

6D (spots per 10⁴

CD8⁺ cells)

37 148 248

Median Peak T-cell

Response to CAP1-

6D (spots per 10⁴

CD8⁺ cells)

11 52 271

Patients with Positive

T-cell Response to

CAP1-6D

20% 60% 100%

Mean Peak T-cell

Response to Native

CAP1 (spots per 10⁴

CD8⁺ cells)

22.05 120.5 188.5

Median Peak T-cell

Response to Native

CAP1 (spots per 10⁴

CD8⁺ cells)

3 81 222.5

Data sourced from a

randomized pilot

phase I study in

patients with

pancreatic

adenocarcinoma.[1][3]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

https://www.benchchem.com/product/b1574956?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4019890/
https://pubmed.ncbi.nlm.nih.gov/24829746/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574956?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The results demonstrate a clear dose-dependent increase in the T-cell response to the CAP1-
6D peptide, with the 1000 µg dose eliciting the most robust response.[2][3] Notably, the vaccine

also induced a significant cross-reactive T-cell response against the native CAP1 peptide,

which is crucial for the vaccine's anti-tumor effect.

Experimental Protocols
The following is a summary of the key experimental methodologies used in the comparative

immunogenicity studies.

Vaccine Formulation and Administration
The CEA-vac vaccine consisted of the modified CAP1-6D peptide (YLSGADLNL) emulsified

with the adjuvant Montanide ISA-51 and mixed with 250 µg of sargramostim (GM-CSF).[1]

Patients were randomized to receive one of three dose levels of the CAP1-6D peptide: 10 µg,

100 µg, or 1000 µg.[1][3] The vaccine was administered every two weeks until disease

progression.[3]

Immunological Response Assessment: IFN-γ ELISPOT
Assay
The primary method for evaluating the T-cell response was the IFN-γ ELISPOT (Enzyme-

Linked ImmunoSpot) assay. This sensitive technique quantifies the number of individual T-cells

that secrete IFN-γ upon stimulation with a specific peptide.

Workflow for IFN-γ ELISPOT Assay:

Plate Coating: 96-well plates are coated with an anti-IFN-γ capture antibody.

Cell Plating: Peripheral blood mononuclear cells (PBMCs), including CD8+ T-cells, isolated

from vaccinated patients are added to the wells.

Peptide Stimulation: The cells are stimulated with either the CAP1-6D peptide or the native

CAP1 peptide.

Incubation: The plates are incubated to allow T-cells to secrete IFN-γ.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://www.benchchem.com/product/b1574956?utm_src=pdf-body
https://www.benchchem.com/product/b1574956?utm_src=pdf-body
https://www.asco.org/abstracts-presentations/ABSTRACT92680
https://pubmed.ncbi.nlm.nih.gov/24829746/
https://www.benchchem.com/product/b1574956?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4019890/
https://www.benchchem.com/product/b1574956?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4019890/
https://pubmed.ncbi.nlm.nih.gov/24829746/
https://pubmed.ncbi.nlm.nih.gov/24829746/
https://www.benchchem.com/product/b1574956?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574956?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detection: A second, biotinylated anti-IFN-γ detection antibody is added, followed by a

streptavidin-enzyme conjugate.

Spot Development: A substrate is added that is converted by the enzyme into a colored

precipitate, forming a "spot" at the location of each IFN-γ-secreting cell.

Analysis: The spots are counted to determine the number of peptide-specific T-cells per 10⁴

CD8+ cells.

Plate Preparation Assay Procedure Analysis

Coat plate with
capture antibody Add patient PBMCs Stimulate with
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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